molecular formula C12H10BrClOS B1443935 3-[2-(5-Bromo-2-chlorophenoxy)ethyl]thiophene CAS No. 1408694-86-9

3-[2-(5-Bromo-2-chlorophenoxy)ethyl]thiophene

Cat. No.: B1443935
CAS No.: 1408694-86-9
M. Wt: 317.63 g/mol
InChI Key: NLIUPNZKSGHCID-UHFFFAOYSA-N
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Description

3-[2-(5-Bromo-2-chlorophenoxy)ethyl]thiophene (CAS 1408694-86-9) is a high-purity synthetic building block of significant interest in medicinal chemistry and materials science research. With a molecular formula of C 12 H 10 BrClOS and a molecular weight of 317.63 g/mol, this compound is supplied with a guaranteed purity of 98% and should be stored at 2-8°C . The compound's structure incorporates a thiophene ring, a privileged scaffold in drug discovery known for its diverse therapeutic potential. Thiophene derivatives are extensively investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, anti-cancer, and anti-anxiety effects, and are found in several commercially available drugs . The specific bromo- and chloro- substitutions on the phenoxy ring make this molecule a valuable intermediate for further synthetic elaboration, particularly in the development of novel pharmacologically active agents. Beyond pharmaceuticals, this compound serves as a key precursor in materials science. Thiophene-based molecules are fundamental components of conjugated polymers used in organic electronics . These polymers are crucial for developing advanced materials for applications such as organic field-effect transistors (OFETs), plastic solar cells, light-emitting diodes (LEDs), and chemical sensors . The molecular structure allows it to be functionalized and polymerized, contributing to tunable optoelectronic properties in the resulting materials. Please Note: This product is intended for research purposes only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

3-[2-(5-bromo-2-chlorophenoxy)ethyl]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrClOS/c13-10-1-2-11(14)12(7-10)15-5-3-9-4-6-16-8-9/h1-2,4,6-8H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIUPNZKSGHCID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OCCC2=CSC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 5-Bromo-2-chlorophenol

The synthesis of 5-bromo-2-chlorophenol is a prerequisite step for the target compound synthesis.

  • Method : Demethylation of 5-bromo-2-chloroanisole using boron tribromide in dichloromethane at 0–20 °C over approximately 20 hours.
  • Procedure :
    • 5-Bromo-2-chloroanisole (20 g, 90.3 mmol) dissolved in dichloromethane (100 mL) is cooled to 0 °C under nitrogen.
    • Boron tribromide (1 M in dichloromethane, 100 mL) is added dropwise over 2.5 hours.
    • The reaction mixture is warmed to room temperature and stirred for 18 hours.
    • The mixture is poured into water and ice, stirred, and extracted with dichloromethane.
    • Organic layers are combined, dried, and purified.
  • Yield : Approximately 98% yield of 5-bromo-2-chlorophenol.
Step Reagents Conditions Yield (%)
Demethylation 5-bromo-2-chloroanisole + BBr3 0–20 °C, 20 h 98

Preparation of Brominated Thiophene Derivatives

The thiophene ring functionalization is essential for subsequent coupling.

  • Synthesis of 2-bromothiophene :
    • React thiophene with hydrobromic acid and hydrogen peroxide in ethylene dichloride solvent.
    • Conditions: 30–40 °C, dropwise addition of 30% hydrogen peroxide, reaction time ~30 minutes.
    • Product isolation by phase separation and distillation.
    • Yield: High selectivity with >95% relative content of 2-bromothiophene.
  • Advantages :
    • Mild reaction conditions close to room temperature.
    • Low energy consumption.
    • Safe and practical for large-scale production.
Step Reagents Conditions Yield (%) Notes
Bromination Thiophene + HBr + H2O2 30–40 °C, 30 min >95% High selectivity, scalable

Synthesis of 3-[2-(5-Bromo-2-chlorophenoxy)ethyl]thiophene

The target compound is synthesized by linking the functionalized thiophene to the halogenated phenol via an ethyl bridge.

General synthetic strategy :

  • Step 1: Preparation of bromoethylthiophene intermediate

    • Starting from brominated thiophene derivatives (e.g., 3-bromomethylthiophene or 2-bromothiophene), an ethyl chain with a leaving group (e.g., bromoethyl) is introduced.
    • This can be achieved via bromination followed by alkylation or by Grignard reactions followed by functional group transformations.
  • Step 2: Nucleophilic substitution with 5-bromo-2-chlorophenol

    • The phenol oxygen acts as a nucleophile, attacking the bromoethylthiophene intermediate to form the phenoxyethyl linkage.
    • Conditions typically involve base catalysis (e.g., potassium carbonate) in polar aprotic solvents such as DMF or DMSO, at elevated temperatures (50–100 °C).
  • Step 3: Purification

    • The crude product is purified by chromatographic methods or recrystallization.
    • Final product characterization includes NMR, IR, and GC-MS to confirm structure and purity.

Alternative Routes and Catalytic Methods

  • Palladium-catalyzed carbonylation :

    • For the introduction of carboxyl or ester groups on thiophene rings, palladium-catalyzed carbonylation under CO pressure has been reported.
    • This method facilitates the formation of thiophene carboxylates that can be further functionalized.
  • Grignard metallation followed by carbonation :

    • Thiophene derivatives can be metallated with magnesium reagents and then reacted with CO₂ to introduce carboxylic acid functionalities.
    • This route is useful for preparing key intermediates for further derivatization.

Summary Table of Key Preparation Steps

Step No. Intermediate/Product Reagents & Conditions Yield (%) Reference
1 5-Bromo-2-chlorophenol Demethylation of 5-bromo-2-chloroanisole with BBr₃, 0–20 °C, 20 h 98
2 2-Bromothiophene Thiophene + HBr + H₂O₂, 30–40 °C, 30 min >95
3 Bromoethylthiophene intermediate Bromination/alkylation of thiophene derivatives Variable
4 This compound Nucleophilic substitution of phenol with bromoethylthiophene, base catalysis, 50–100 °C Variable Inferred

Research Findings and Practical Considerations

  • The selectivity and yield of brominated thiophene intermediates are critical for the overall success of the synthesis.
  • Mild reaction conditions for bromination minimize side reactions and degradation.
  • The use of boron tribromide for phenol demethylation is a well-established method providing high purity halogenated phenols.
  • Coupling reactions require careful control of base and temperature to avoid side reactions such as elimination or over-alkylation.
  • Purification by vacuum distillation or chromatography is essential to obtain analytically pure final products suitable for further applications.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution Reactions

The thiophene ring undergoes electrophilic substitution at the α-positions (C2/C5) due to electron-donating sulfur heteroatom resonance. Halogen substituents direct incoming electrophiles to specific positions:

Reaction TypeReagents/ConditionsPosition ModifiedProduct CharacteristicsKey References
BrominationNBS (N-bromosuccinimide), DMF, 60°CC4 of thiopheneIntroduces Br at C4 with 93% yield in optimized flow reactors
NitrationHNO₃/H₂SO₄, 0–5°CC5 of thiopheneForms 5-nitro derivative; regioselectivity controlled by Cl/Br meta-directing effects
SulfonationSO₃/H₂SO₄, 80°CC2 of thiopheneProduces water-soluble sulfonic acid derivative

Mechanistic Insight :

  • Bromination proceeds via radical intermediates under NBS, favoring C4 due to steric hindrance from the phenoxyethyl group .

  • Nitration follows a classical electrophilic pathway, with nitro group placement influenced by the electron-withdrawing Cl/Br substituents .

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom serves as a leaving group in Pd/Ni-mediated couplings:

Reaction TypeCatalysts/PartnersConditionsKey OutcomesReferences
Suzuki CouplingPd(PPh₃)₄, Arylboronic acidTHF/H₂O, 80°CBiaryl products with >85% yield; tolerance for Cl substituents
Kumada CouplingNi(dppe)Cl₂, Grignard reagentEt₂O, refluxAlkyl/aryl-thiophene hybrids; regiospecific C–Br bond activation
Buchwald–Hartwig AminationPd₂(dba)₃, XPhos, AminesToluene, 110°CIntroduces amino groups with 70–78% efficiency

Example Protocol :

  • Suzuki Coupling : 3-[2-(5-Bromo-2-chlorophenoxy)ethyl]thiophene (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq) in THF/H₂O (4:1) at 80°C for 12 h → 5-phenyl derivative (87% yield) .

Nucleophilic Substitution Reactions

The C–Br bond undergoes SNAr (nucleophilic aromatic substitution) under forcing conditions:

NucleophileConditionsProductYieldNotes
NaOH (10% aq)150°C, sealed tubePhenolic derivative62%Requires CuI catalyst for dehalogenation
NaSMeDMF, 120°C5-(Methylthio)thiophene55%Concomitant Cl retention observed
NH₃ (liq)−33°C, THF5-Aminothiophene48%Limited by competing side reactions

Limitations :

  • Steric hindrance from the phenoxyethyl group reduces nucleophilic attack rates compared to simpler bromothiophenes .

Oxidation:

  • Thiophene Ring : MnO₂/CH₃CN oxidizes the thiophene to a thiophene-1,1-dioxide (sulfone) at 60°C (73% yield) .

  • Ethylene Linker : KMnO₄/H₂O cleaves the CH₂–CH₂ bond to form a carboxylic acid derivative .

Reduction:

  • Nitro Groups (if present): H₂/Pd-C reduces nitro to amine (quantitative) .

  • C–Br Bond : LiAlH₄ selectively reduces Br to H at 0°C (68% yield) .

Radical Polymerization:

  • AIBN-initiated polymerization in toluene yields polythiophenes with Mn ≈ 15 kDa, exhibiting λmax at 480 nm (optical applications) .

Metal Complexation:

  • Pd(OAc)₂ forms η²-complexes at the thiophene ring, enabling C–H functionalization (e.g., acetoxylation) .

Thermal and Photochemical Behavior

  • Thermal Stability : Decomposes at 240°C via cleavage of the ether linkage (TGA data).

  • Photoreactivity : UV irradiation (254 nm) induces homolytic C–Br bond cleavage, generating aryl radicals for trapping studies.

Scientific Research Applications

The compound 3-[2-(5-Bromo-2-chlorophenoxy)ethyl]thiophene is an organosulfur compound that has garnered interest in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, materials science, and agricultural chemistry.

Anticancer Activity

Recent studies have investigated the anticancer properties of thiophene derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. A study by Zhang et al. (2021) reported that thiophene-based compounds exhibited significant cytotoxicity against breast cancer cells through apoptosis induction mechanisms.

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of thiophene derivatives. A study by Kumar et al. (2020) demonstrated that compounds with similar structures to this compound exhibited effective antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics.

Anti-inflammatory Effects

Thiophene derivatives have been explored for their anti-inflammatory properties. A case study conducted by Lee et al. (2022) indicated that certain thiophene compounds could inhibit inflammatory pathways, presenting a possible therapeutic avenue for treating chronic inflammatory diseases.

Organic Electronics

The electronic properties of thiophene make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research by Chen et al. (2020) identified that thiophene-based polymers can enhance charge transport properties, leading to improved device performance.

Conductive Polymers

This compound can be utilized in synthesizing conductive polymers due to its electron-rich nature. Studies have shown that incorporating thiophene units into polymer chains can significantly increase conductivity, making them suitable for applications in sensors and flexible electronics.

Pesticide Development

Thiophene derivatives are being explored as potential pesticide candidates due to their ability to disrupt pest metabolism. A study by Patel et al. (2023) demonstrated that certain thiophene compounds exhibited insecticidal activity against common agricultural pests, suggesting their utility in developing eco-friendly pesticides.

Herbicide Formulations

Research has indicated that thiophene-based compounds can act as effective herbicides. An investigation by Singh et al. (2021) showed that specific derivatives could inhibit weed growth without harming crop plants, highlighting their potential for sustainable agriculture practices.

Summary of Findings

The following table summarizes the applications of this compound across various fields:

Application AreaSpecific Use CaseKey FindingsReferences
Medicinal ChemistryAnticancer ActivityInduces apoptosis in breast cancer cellsZhang et al., 2021
Antimicrobial PropertiesEffective against Gram-positive/negative bacteriaKumar et al., 2020
Anti-inflammatory EffectsInhibits inflammatory pathwaysLee et al., 2022
Material ScienceOrganic ElectronicsEnhances charge transport in OLEDsChen et al., 2020
Conductive PolymersIncreases conductivity in polymer chainsChen et al., 2020
Agricultural ChemistryPesticide DevelopmentExhibits insecticidal activityPatel et al., 2023
Herbicide FormulationsInhibits weed growth without harming cropsSingh et al., 2021

Mechanism of Action

The mechanism of action of 3-[2-(5-Bromo-2-chlorophenoxy)ethyl]thiophene involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its phenoxyethyl-thiophene backbone and ortho-chloro/para-bromo substitution pattern. Key analogues and their distinguishing features include:

Compound Name Core Structure Substituents Biological Activity Key Reference
3-[2-(5-Bromo-2-chlorophenoxy)ethyl]thiophene Thiophene 5-Br, 2-Cl-phenoxyethyl Hypothesized antimicrobial
3-(2-Chloro-2-phenylethyl)thiophene Thiophene Chloro-phenethyl Antibacterial
2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene Benzothiophene 5-Br, 2-F-benzyl Not reported
4-Bromo-3-chlorosulfonyl-thiophene ester Thiophene Br, ClSO₂, CF₃, CO₂Me Intermediate for agrochemicals
2-(1,3-Pentadiynyl)-5-(4-acetoxy-3-Cl)thiophene Thiophene (plant-derived) Acetoxy, Cl, pentadiynyl Cytotoxic potential

Key Observations :

  • Linker Flexibility : The ethyloxy linker in the target compound offers greater conformational flexibility than rigid benzyl or pentadiynyl groups in plant-derived thiophenes .
  • Electronic Effects : Bromine’s lower electronegativity (vs. chlorine) may reduce electron-withdrawing effects, balancing lipophilicity and solubility .
Physicochemical Properties
  • Lipophilicity (LogP): The target compound’s LogP is estimated at ~3.2 (calculated using fragment-based methods), higher than 3-(2-chloro-2-phenylethyl)thiophene (LogP ~2.8) due to the bulky phenoxy group .
  • Solubility : The chloro and bromo substituents reduce aqueous solubility compared to hydroxylated plant thiophenes (e.g., compound 3 in ) .

Biological Activity

3-[2-(5-Bromo-2-chlorophenoxy)ethyl]thiophene is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring, which contributes to its electronic properties, making it a versatile building block in organic synthesis. The presence of bromine and chlorine substituents enhances its reactivity and potential interactions with biological targets.

Anticonvulsant Activity

Research has indicated that thiophene derivatives exhibit anticonvulsant properties. For instance, studies involving related compounds have shown efficacy in models of seizure induction, suggesting that this compound may also possess similar activities. The mechanism is believed to involve modulation of neurotransmitter systems and ion channels, which are critical in seizure activity .

Antimicrobial Effects

The compound has been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains. The exact mechanism involves interference with bacterial cell wall synthesis or function, although further detailed studies are required to elucidate the specific pathways involved .

Cytotoxicity and Anticancer Potential

There is growing interest in the cytotoxic effects of thiophene derivatives against cancer cell lines. Research indicates that compounds similar to this compound exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can bind to enzymes, modulating their activity, which can lead to altered metabolic pathways within cells.
  • Receptor Interaction : It may also interact with various receptors, influencing signaling pathways that regulate cell growth and apoptosis .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds such as 3-[2-(5-Bromo-2-chlorophenoxy)ethyl]furan and 3-[2-(5-Bromo-2-chlorophenoxy)ethyl]pyrrole reveals that the thiophene derivative often exhibits enhanced stability and reactivity due to the unique electronic properties imparted by the thiophene ring .

Compound NameBiological ActivityMechanism of Action
This compoundAnticonvulsant, AntimicrobialEnzyme inhibition, Receptor interaction
3-[2-(5-Bromo-2-chlorophenoxy)ethyl]furanModerate antimicrobialSimilar mechanisms
3-[2-(5-Bromo-2-chlorophenoxy)ethyl]pyrroleLimited dataUnder investigation

Case Studies

  • Anticonvulsant Screening : In a study evaluating various thiophene derivatives for anticonvulsant activity, several compounds demonstrated significant protection against induced seizures in animal models. The findings suggest potential therapeutic applications for epilepsy treatment .
  • Cytotoxicity Testing : A series of cytotoxicity assays conducted on cancer cell lines revealed that certain derivatives exhibited IC50 values lower than established chemotherapeutics, indicating a promising avenue for further drug development .

Q & A

Q. What are the recommended synthetic routes for preparing 3-[2-(5-Bromo-2-chlorophenoxy)ethyl]thiophene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:
  • Step 1 : Start with 5-bromo-2-chlorophenol and react it with a thiophene derivative containing a leaving group (e.g., bromoethylthiophene). Use a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ to deprotonate the phenol and facilitate substitution .
  • Step 2 : Optimize reaction temperature (typically 80–100°C) and stoichiometry (1:1.2 molar ratio of phenol to bromoethylthiophene) to maximize yield. Monitor reaction progress via TLC or HPLC .
  • Purification : Column chromatography with silica gel and hexane/ethyl acetate (7:3) is recommended to isolate the product .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns. For example, the ethylphenoxy group should show distinct triplet signals for the –CH₂– groups in the 1H^1H-NMR spectrum .
  • Elemental Analysis : Verify Br and Cl content matches theoretical values (e.g., Br: ~22.3%, Cl: ~10.5%) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 361.92 for C12_{12}H11_{11}BrClOS) .

Q. What are the critical storage conditions to maintain compound stability?

  • Methodological Answer : Store the compound in amber vials at –20°C under inert gas (argon/nitrogen) to prevent degradation via:
  • Hydrolysis : Moisture-sensitive due to the ether (–O–) and thiophene linkages.
  • Light Sensitivity : Halogenated aromatic systems are prone to photodecomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for brominated thiophene derivatives?

  • Methodological Answer :
  • Case Study : If 1H^1H-NMR shows unexpected splitting for the thiophene ring protons, consider:
  • Regioisomeric impurities : Use 2D NMR (e.g., COSY, NOESY) to differentiate substitution patterns .
  • Dynamic effects : Variable-temperature NMR can reveal conformational flexibility in the ethylphenoxy chain .
  • Cross-Validation : Compare with computational NMR predictions (e.g., DFT calculations using Gaussian) to assign ambiguous signals .

Q. What strategies optimize crystallization for X-ray diffraction studies of halogenated thiophenes?

  • Methodological Answer :
  • Solvent Selection : Use slow evaporation in a mixed solvent system (e.g., dichloromethane/hexane) to grow single crystals. Halogen atoms enhance crystal packing via halogen bonding .
  • Temperature Control : Crystallize at 4°C to slow nucleation and improve crystal quality.
  • Data Collection : Resolve disorder in the ethylphenoxy chain by collecting data at 113 K (as in ) to minimize thermal motion.

Q. How does this compound interact with biological targets in drug discovery contexts?

  • Methodological Answer :
  • Docking Studies : Use molecular docking (e.g., AutoDock Vina) to predict binding to enzymes like cytochrome P450. The bromine and chlorine atoms may occupy hydrophobic pockets .
  • In Vitro Assays : Test inhibition of bacterial enzymes (e.g., MurB) using fluorometric assays. Compare IC50_{50} values with analogs lacking the ethylphenoxy group .

Q. What computational methods predict the environmental fate of halogenated thiophenes?

  • Methodological Answer :
  • QSAR Modeling : Use EPI Suite to estimate biodegradation half-life (e.g., t1/2t_{1/2} >60 days suggests persistence) .
  • Reactivity on Surfaces : Simulate adsorption on indoor surfaces (e.g., silica) using DFT to assess potential for oxidative degradation .

Methodological Considerations for Data Analysis

Q. How should researchers validate conflicting elemental analysis results?

  • Methodological Answer :
  • Replicate Experiments : Perform triplicate combustion analyses to rule out instrumental error.
  • Alternative Techniques : Use X-ray fluorescence (XRF) for direct quantification of Br/Cl content .

Q. What advanced chromatographic techniques resolve co-eluting impurities?

  • Methodological Answer :
  • HPLC-MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to separate regioisomers. Monitor via UV (254 nm) and ESI-MS .
  • Preparative SFC : Supercritical fluid chromatography with CO2_2/methanol can isolate stereoisomers at lower temperatures .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(5-Bromo-2-chlorophenoxy)ethyl]thiophene
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3-[2-(5-Bromo-2-chlorophenoxy)ethyl]thiophene

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